molecular formula C21H22N10O2 B2779915 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide CAS No. 1428355-56-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide

Numéro de catalogue: B2779915
Numéro CAS: 1428355-56-9
Poids moléculaire: 446.475
Clé InChI: NZORDKGELVPULQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C21H22N10O2 and its molecular weight is 446.475. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O2/c1-15-3-4-16(24-13-15)26-18-6-5-17(27-28-18)22-10-11-23-20(32)14-33-21-8-7-19(29-30-21)31-12-2-9-25-31/h2-9,12-13H,10-11,14H2,1H3,(H,22,27)(H,23,32)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORDKGELVPULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole, pyridazine, and piperazine rings. These structural features are associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Features

The molecular formula of the compound is C20H22N10O2C_{20}H_{22}N_{10}O_{2}, with a molecular weight of 434.5 g/mol. The compound's structure includes:

Structural Feature Description
Pyrazole Ring A five-membered ring that contributes to the compound's potential biological activity.
Pyridazine Ring A six-membered ring known for its role in various pharmacological agents.
Piperazine Group A common moiety in many bioactive compounds, enhancing interaction with biological targets.
Ethanone Functional Group Increases reactivity and potential pharmacological properties.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with various biological targets, including enzymes and receptors involved in cellular processes. The presence of the piperazine and pyridazine rings suggests potential inhibition of kinases, which play critical roles in signaling pathways related to cancer and inflammatory diseases.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant interaction with various biological targets:

  • Kinase Inhibition : The presence of multiple heterocycles suggests potential as a kinase inhibitor, which could be useful in treating cancer and other diseases.
  • Antimicrobial Activity : Compounds containing pyrazole and pyridazine rings have shown antimicrobial properties against various pathogens .
  • Anti-tubercular Activity : Related compounds have demonstrated efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 µM .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antitubercular Agents : A series of substituted pyridazin derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
  • Kinase Inhibition Studies : Compounds featuring pyrazole and piperazine rings have been shown to inhibit specific kinases involved in cancer progression, suggesting that the target compound may share similar properties .

Summary of Findings

The biological activity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide is promising due to its structural complexity and potential interactions with various biological targets. Its potential applications include:

  • Development as an anti-tubercular agent.
  • Exploration as a kinase inhibitor for cancer treatment.

Further research is needed to fully understand its pharmacological profiles and therapeutic applications.

Q & A

Advanced Research Question

  • Iterative Validation : Combine quantum chemical calculations (e.g., DFT for reaction pathways) with experimental kinetics (e.g., rate constants via UV-Vis monitoring) to identify discrepancies .
  • Solvent Effects Modeling : Use COSMO-RS simulations to account for solvation impacts on reactivity, which may explain deviations in nucleophilic substitution reactions .
  • Isotopic Labeling : Track specific atoms (e.g., ¹⁵N in pyridazine) to validate mechanistic hypotheses .

Which biological targets should be prioritized for investigating the pharmacological potential of this compound?

Advanced Research Question
Prioritize targets based on structural analogs:

  • Kinases : Glycogen synthase kinase-3β (GSK-3β), as pyrazolylpyridazine derivatives show inhibitory activity in docking studies .
  • Enzymes with Nucleotide-Binding Domains : Thymidylate synthase or dihydrofolate reductase, due to pyridazine’s role in nucleotide mimicry .
  • Inflammatory Mediators : Cyclooxygenase-2 (COX-2), given the anti-inflammatory activity of fluorinated indole derivatives .
    Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical .

How do structural modifications at specific positions (e.g., pyrazole or pyridazine rings) influence the compound's physicochemical properties?

Advanced Research Question
Examples from structural analogs:

  • Pyrazole Substitution : Adding methyl groups at the 3,5-positions increases lipophilicity (logP ↑ 0.5–1.0), enhancing membrane permeability .
  • Pyridazine Oxidation : Replacing the 6-oxo group with thioether decreases hydrogen-bonding capacity (solubility ↓ 20–30%) but improves metabolic stability .
  • Acetamide Chain Extension : Adding ethylenediamine (as in the target compound) improves water solubility via protonable amine groups .

What experimental approaches are recommended for studying the compound's interactions with biological macromolecules?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets like albumin or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-substrate interactions .
  • X-ray Crystallography : Resolve 3D structures of compound-protein complexes (e.g., with kinases) to identify key binding motifs .

How can researchers address challenges in reproducing published synthetic protocols for this compound?

Intermediate Research Question

  • Parameter Replication : Strictly control moisture levels (use Schlenk lines) and reagent purity (e.g., anhydrous DMF for amide coupling) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acetamide) and adjust reaction pH or temperature accordingly .
  • Collaborative Validation : Cross-check results with independent labs to rule out equipment-specific artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.